molecular formula C19H16BrN5OS B250920 4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide

4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide

Cat. No.: B250920
M. Wt: 442.3 g/mol
InChI Key: FJPZWCJCVRREKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide is a chemical compound that has gained attention in the scientific community for its potential applications in research.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide involves the inhibition of specific enzymes and pathways involved in cancer cell proliferation and inflammation. It has been shown to inhibit the activity of the proteasome, a complex involved in the degradation of proteins, leading to the accumulation of pro-apoptotic proteins and subsequent induction of apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the activity of the NF-κB pathway, a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In imaging studies, the compound has been shown to selectively bind to specific receptors and accumulate in target tissues, making it a potential diagnostic tool.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide in lab experiments is its potential for use as a diagnostic tool in imaging studies. Additionally, the compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. However, one limitation of using this compound in lab experiments is its relatively low yield in the synthesis process, which may limit its availability and increase its cost.

Future Directions

For research on 4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide include further investigation of its anti-cancer and anti-inflammatory properties, as well as its potential use as a diagnostic tool. Additionally, research could focus on optimizing the synthesis method to increase yield and reduce cost. Further studies could also investigate the compound's potential for use in combination therapies with other anti-cancer or anti-inflammatory agents.

Synthesis Methods

The synthesis method of 4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide involves the reaction of 4-bromo-2-methylbenzoic acid with 3-ethyl-6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, followed by the coupling of the resulting product with 2-amino-N-(4-bromophenyl)benzamide. This process results in the formation of the desired compound with a yield of approximately 50%.

Scientific Research Applications

4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties, specifically in the inhibition of the proliferation of cancer cells. It has also been investigated for its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Additionally, the compound has been studied for its potential use as a diagnostic tool in imaging studies.

Properties

Molecular Formula

C19H16BrN5OS

Molecular Weight

442.3 g/mol

IUPAC Name

4-bromo-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide

InChI

InChI=1S/C19H16BrN5OS/c1-3-16-22-23-19-25(16)24-18(27-19)13-5-4-11(2)15(10-13)21-17(26)12-6-8-14(20)9-7-12/h4-10H,3H2,1-2H3,(H,21,26)

InChI Key

FJPZWCJCVRREKX-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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